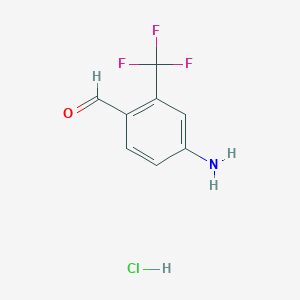

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride

Description

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride (CAS: 2288710-41-6; molecular formula: C₈H₇ClF₃NO; molecular weight: 225.60) is a fluorinated aromatic aldehyde derivative widely used in pharmaceutical synthesis, particularly as a key intermediate in the production of kinase inhibitors like ponatinib . The compound is typically supplied in pharmacy-grade purity (≥99%) and requires storage under inert atmospheres at 2–8°C to maintain stability . Its trifluoromethyl (-CF₃) and aldehyde (-CHO) groups confer unique reactivity, enabling selective participation in reductive amination and nucleophilic addition reactions, which are critical for constructing complex heterocyclic frameworks .

Properties

IUPAC Name |

4-amino-2-(trifluoromethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO.ClH/c9-8(10,11)7-3-6(12)2-1-5(7)4-13;/h1-4H,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDLAHRSTQPXIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(trifluoromethyl)benzaldehyde, followed by reduction to introduce the amino group . The reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong nucleophiles and solvents like dimethylformamide.

Major Products

Oxidation: 4-Amino-2-(trifluoromethyl)benzoic acid.

Reduction: 4-Amino-2-(trifluoromethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

Comparison with Similar Compounds

Key Observations :

- The hydrochloride salt form of 4-Amino-2-(trifluoromethyl)benzaldehyde enhances its stability compared to the free aldehyde, which is prone to oxidation .

- Replacing the aldehyde group with a nitrile (-CN) in 4-Amino-2-(trifluoromethyl)benzonitrile increases melting point (141–145°C) and alters solubility .

Functional Insights :

- The aldehyde group in 4-Amino-2-(trifluoromethyl)benzaldehyde·HCl facilitates condensation reactions, whereas brominated analogs (e.g., 4-(Bromomethyl)benzaldehyde) are better suited for nucleophilic substitutions .

- Fluorinated benzylamines (e.g., 2-Bromo-4-fluorobenzylamine·HCl) are preferred for introducing fluorine into aromatic systems to enhance metabolic stability .

Biological Activity

4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, studies on its efficacy, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-Amino-2-(trifluoromethyl)benzaldehyde hydrochloride

- CAS Number : 2288710-41-6

- Molecular Formula : C8H7ClF3N

- Molecular Weight : 211.6 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity positively .

The biological activity of 4-amino-2-(trifluoromethyl)benzaldehyde hydrochloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function .

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which may protect cells from oxidative stress and related damage. This is particularly relevant in neurodegenerative diseases where oxidative stress is a contributing factor .

Biological Activity Studies

Several studies have evaluated the biological activity of 4-amino-2-(trifluoromethyl)benzaldehyde hydrochloride:

- Anticholinesterase Activity : A study demonstrated that derivatives of this compound showed promising AChE inhibition with IC50 values in the low micromolar range. The mechanism was identified as mixed-type inhibition, suggesting both competitive and noncompetitive interactions with the enzyme .

- Antioxidant Activity : The compound has been assessed for its ability to scavenge free radicals using various assays such as ABTS and FRAP. Results indicated strong antioxidant potential, making it a candidate for further development in therapies targeting oxidative stress-related conditions .

- Neuroprotective Effects : In vitro studies have shown that the compound can protect neuronal cells from damage induced by reactive oxygen species (ROS), highlighting its potential use in neuroprotective strategies against diseases like Alzheimer's .

Case Study 1: Alzheimer’s Disease Research

In a study focused on developing multifunctional agents for Alzheimer’s disease, conjugates of 4-amino-2-(trifluoromethyl)benzaldehyde were synthesized and evaluated for their ability to inhibit AChE and provide antioxidant effects. These compounds demonstrated significant protective effects against β-amyloid aggregation, which is a hallmark of Alzheimer’s pathology .

Case Study 2: Antioxidant Efficacy

Another investigation assessed the antioxidant properties of this compound in mouse brain homogenates. The results indicated that it effectively inhibited lipid peroxidation and reduced chemiluminescence, suggesting a protective role against oxidative damage in neural tissues .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Amino-3-(trifluoromethyl)phenol | Structure | AChE inhibitor; Antioxidant |

| 4-Amino-2-methylphenol | Structure | Moderate AChE inhibition; Antioxidant |

| Trifluoromethyl-substituted benzaldehydes | Structure | Various biological activities depending on substitution pattern |

Q & A

Basic: What are the standard synthetic protocols for preparing 4-amino-2-(trifluoromethyl)benzaldehyde hydrochloride?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A general protocol involves refluxing a substituted benzaldehyde derivative (e.g., 4-amino-2-(trifluoromethyl)benzaldehyde) with a triazole or amine precursor in absolute ethanol, catalyzed by glacial acetic acid. Post-reaction, the solvent is evaporated under reduced pressure, and the product is filtered and purified via recrystallization . Key parameters include:

- Reaction time: 4–6 hours under reflux.

- Solvent: Absolute ethanol for optimal solubility.

- Catalyst: 5 drops of glacial acetic acid to accelerate imine formation.

Characterization involves NMR (¹H/¹³C), FT-IR, and melting point analysis (reported mp: 141–145°C) .

Advanced: How can reaction conditions be optimized to minimize byproducts like 4-amino-2-(trifluoromethyl)benzonitrile?

Methodological Answer:

Byproduct formation often arises from competing nitrile group stabilization. To mitigate this:

- Temperature control: Lower reflux temperatures (70–80°C) reduce decomposition pathways.

- Catalyst screening: Replace glacial acetic acid with milder catalysts (e.g., pyridine) to avoid acid-mediated side reactions.

- Chromatographic monitoring: Use HPLC with a Waters Spherisorb ODS-2 column (L1 phase) to track impurities. Relative retention times: ~3.0 min for benzonitrile byproducts vs. 6.5 min for the target compound .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC: Employ a C18 column with UV detection at 254 nm. The mobile phase (acetonitrile:water = 70:30) resolves impurities with a limit of detection ≤0.1% for benzonitrile derivatives .

- Elemental analysis: Verify %C, %H, %N within ±0.4% of theoretical values (e.g., C: 44.2%, H: 2.7%, N: 6.5%).

- Mass spectrometry: ESI-MS in positive ion mode confirms the molecular ion peak at m/z 223.1 [M+H]⁺ .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. However, its strong electron-withdrawing effect can reduce nucleophilic attack at the aldehyde group. Strategies to balance reactivity:

- Protecting groups: Use acetal or hydrazone derivatives to stabilize the aldehyde during synthesis.

- Structure-activity relationship (SAR): Compare bioactivity with non-fluorinated analogs (e.g., 4-aminobenzaldehyde derivatives) to isolate -CF₃-specific effects .

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature: Store at 2–8°C in airtight, amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the aldehyde group.

- Solubility considerations: Prepare stock solutions in anhydrous DMSO (≤10 mM) to minimize aqueous degradation .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies often arise from impurity profiles or assay conditions. Steps for resolution:

Reproducibility checks: Replicate experiments using independently synthesized batches.

Impurity profiling: Quantify benzonitrile derivatives via HPLC; activity assays should correlate purity ≥98% with consistent results .

Assay standardization: Use cell lines with confirmed expression of target receptors (e.g., GPCRs) and normalize data to internal controls (e.g., IC₅₀ of reference inhibitors) .

Basic: What spectroscopic methods are used to confirm the aldehyde functionality?

Methodological Answer:

- ¹H NMR: A singlet at δ 9.8–10.2 ppm confirms the aldehyde proton.

- FT-IR: A sharp peak at ~1700 cm⁻¹ (C=O stretch) and absence of -OH stretches (2500–3600 cm⁻¹) verify the absence of hydrate forms .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model binding poses.

- MD simulations: Run 100-ns simulations in GROMACS to assess stability of the trifluoromethyl group in hydrophobic pockets.

- QSAR models: Train algorithms on datasets of fluorinated benzaldehyde derivatives to predict IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.